The synthesis of lenalidomide involves several key steps, which can be summarized as follows:
The molecular structure of lenalidomide-PEG4-OH can be described by its chemical formula for lenalidomide, with the addition of the PEG4 group contributing further to its molecular weight and structure. The PEG moiety typically consists of repeating units of ethylene glycol, which enhances solubility in aqueous environments.
The primary chemical reactions involved in the synthesis of lenalidomide-PEG4-OH include:
These reactions are typically carried out under controlled conditions to ensure high yields and minimize side products .
Lenalidomide exerts its therapeutic effects primarily through several mechanisms:
The PEGylation process may further enhance these mechanisms by improving drug delivery to target sites within the body .
Lenalidomide-PEG4-OH has significant potential in various scientific applications:
The synthesis of Lenalidomide-PEG4-OH (C~21~H~29~N~3~O~7~, MW 435.48 g/mol) employs a convergent strategy with discrete functionalization stages. The core synthesis involves three optimized steps:
Lenalidomide Activation: The isoindolinone nitrogen (position 1) of lenalidomide undergoes regioselective alkylation using bromoacetic acid under Mitsunobu conditions (PPh~3~, DIAD, THF, 0°C→RT) to yield N-carboxymethyl lenalidomide [4] [9]. Critical parameter control (temperature ≤25°C, stoichiometric PPh~3~:DIAD 1:1) suppresses epimerization at the C3 chiral center while achieving >85% conversion [2].
PEG4 Linker Coupling: Tetraethylene glycol monoamine (H~2~N-PEG~4~-OH) is conjugated to the activated carboxyl group via carbodiimide coupling (EDC·HCl, HOBt, DMF). Triethylamine (3 eq.) maintains pH 8-9 during the 12-hour reaction, preventing lactam hydrolysis while achieving 92-95% coupling efficiency [4] [9]. Purification via silica chromatography (CH~2~Cl~2~:MeOH 9:1→4:1) removes symmetrical urea byproducts from EDC decomposition.
Global Deprotection & Purification: Acid-labile protecting groups (e.g., t-Boc) are cleaved using TFA:DCM (1:1), followed by precipitation in cold diethyl ether. Final purification employs reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% formic acid) to achieve ≥95% purity [4]. Lyophilization yields a stable, hygroscopic white powder stored at 2-8°C.
Table 1: Comparative Analysis of Lenalidomide-PEG4-OH Synthesis Methods
| Synthetic Approach | Key Reagents/Conditions | Average Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|---|
| Convergent (Stepwise) | EDC·HCl/HOBt, DMF, RT | 78-82% | ≥95% | 10-12 hours |
| One-Pot Alkylation | Bromoacetyl bromide, K~2~CO~3~, ACN | 65% | 85-90% | 4 hours |
| Solid-Phase Synthesis | Wang resin, DIC/oxyma | 70-75% | ≥90% | 16 hours |
Sustainable synthesis leverages solvent optimization and catalytic enhancements:
Solvent Substitution: Traditional dichloromethane (DCM) is replaced with cyclopentyl methyl ether (CPME) in alkylation steps, reducing environmental impact (EPA Persistence: 1.7 vs. DCM's 5.2) while maintaining 80-83% yield. Aqueous-organic biphasic systems (water:CPME) enable direct extraction without intermediate drying [2] [5].
Atom-Economic Catalysis: Lipase B (Candida antarctica) catalyzes amide bond formation between lenalidomide and PEG~4~ linkers in solventless conditions (60°C, 24h), achieving 68% yield with E-factor reduction to 8.2 (vs. 32 for EDC coupling). Enzyme recycling (5 cycles) maintains >60% efficiency [5].
Microwave-Assisted Synthesis: PEG~4~ chain elongation via ring-opening polymerization (ethylene oxide, Sb~2~O~3~ catalyst) under microwave irradiation (100W, 140°C) reduces reaction time from 48h to 3h. End-group functionalization with phthalimide achieves 92% primary amine protection, minimizing thermal degradation [10].
Critical Metrics:
Linker length critically modulates PROTAC physicochemical and biological properties:
Solubility & LogP: PEG~4~ incorporation reduces Lenalidomide-PEG~4~-OH's calculated LogP to -1.2 (vs. +0.8 for Lenalidomide-PEG~1~-OH), enhancing aqueous solubility to 38 mg/mL (PBS pH 7.4). This contrasts sharply with PEG~1~ (9 mg/mL) and PEG~2~ (21 mg/mL) variants [4] [9].
PROTAC Assembly Efficiency: PEG~4~'s 16-atom spacer enables >95% conjugation efficiency to target protein ligands (e.g., EGFR inhibitors, BET bromodomain binders) via copper-free click chemistry. PEG~1~/PEG~2~ analogs exhibit 40-60% yield due to steric hindrance [6] [9].
Proteolytic Stability: PEG~4~ linkers show <5% hydrolysis in human plasma (37°C, 72h) versus PEG~1~ (28%) and PEG~2~ (15%). The ethylene oxide chain's conformational flexibility reduces esterase accessibility at the lenalidomide-linker junction [4] [7].
Table 2: Linker Length Impact on PROTAC Performance
| Parameter | PEG1 Linker | PEG2 Linker | PEG4 Linker |
|---|---|---|---|
| Length (Å) | 7.2 | 11.5 | 20.8 |
| PROTAC Yield (Typical) | 42-48% | 65-72% | 88-95% |
| Solubility (mg/mL) | 9 ± 1.2 | 21 ± 2.5 | 38 ± 3.1 |
| Plasma Stability (t~1/2~) | 18 hours | 42 hours | >72 hours |
| CRBN Binding (K~d~, nM) | 380 ± 25 | 225 ± 18 | 198 ± 12 |
Biological Implications: PEG~4~-based PROTACs (e.g., HJM-561 targeting EGFR triple mutants) demonstrate 50-fold enhanced cellular degradation efficiency (DC~50~ = 12 nM) versus PEG~2~ analogs (DC~50~ = 600 nM) due to optimized ternary complex formation. Molecular dynamics simulations confirm PEG~4~ enables optimal E3 ligase–target protein distance (35-40Å) for ubiquitin transfer [6] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: